diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a diethyl ester group and a 4-chlorophenylamino group
Mechanism of Action
Target of Action
The primary targets of diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate It is suggested that this compound is used as a reagent for the synthesis of indole-based pparγ ligands .
Mode of Action
The exact mode of action of This compound It is known to be involved in the synthesis of indole-based pparγ ligands , which are known to regulate the expression of genes involved in lipid metabolism, inflammation, and insulin sensitivity.
Biochemical Pathways
The biochemical pathways affected by This compound As a reagent for the synthesis of indole-based pparγ ligands , it may indirectly influence the PPARγ pathway, which plays a crucial role in lipid metabolism, inflammation, and insulin sensitivity.
Result of Action
The molecular and cellular effects of the action of This compound As a reagent for the synthesis of indole-based pparγ ligands , it may contribute to the effects of these ligands, which include regulation of lipid metabolism, inflammation, and insulin sensitivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final product is obtained through esterification with diethyl oxalate under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate
- Diethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate
- Diethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate
Uniqueness
Diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
diethyl 1-[2-(4-chloroanilino)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5/c1-3-25-16(23)13-9-14(17(24)26-4-2)21(20-13)10-15(22)19-12-7-5-11(18)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSADHLIKINZYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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